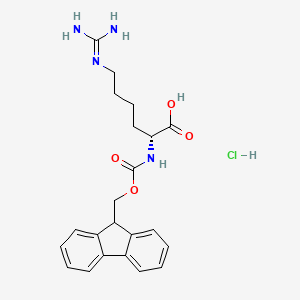![molecular formula C7H5BrN2OS B13133997 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is a heterocyclic compound that contains a bromine atom, a methylthio group, and an oxazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction Reactions: The compound can be reduced under specific conditions to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxazole or pyridine rings.
Aplicaciones Científicas De Investigación
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Uniqueness
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is unique due to the presence of the methylthio group, which can impart different chemical reactivity and biological activity compared to its tert-butyl analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities .
Propiedades
Fórmula molecular |
C7H5BrN2OS |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
4-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-10-5-4(11-7)2-3-9-6(5)8/h2-3H,1H3 |
Clave InChI |
RNRJQYUWBSPINF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(O1)C=CN=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
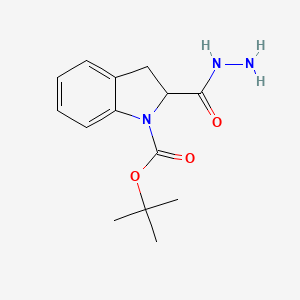
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
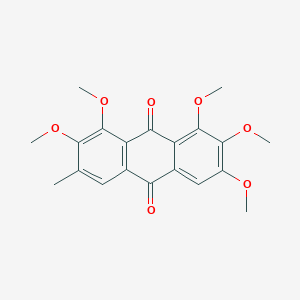


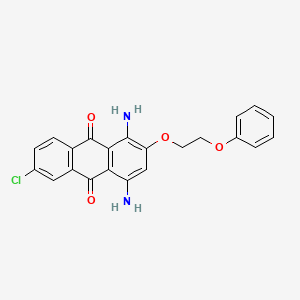

![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
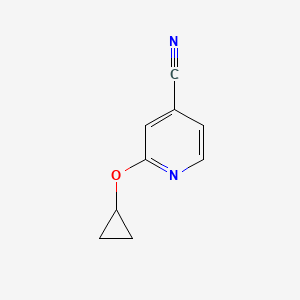
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
